tert-Butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate

Catalog No.
S13732657
CAS No.
M.F
C16H23NO3
M. Wt
277.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbam...

Product Name

tert-Butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate

IUPAC Name

tert-butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

InChI

InChI=1S/C16H23NO3/c1-12-8-5-6-9-13(12)14(18)10-7-11-17-15(19)20-16(2,3)4/h5-6,8-9H,7,10-11H2,1-4H3,(H,17,19)

InChI Key

BAMDSMISXSLXDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)CCCNC(=O)OC(C)(C)C

tert-Butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate is an organic compound with the molecular formula C16H23NO3. It belongs to the class of carbamates, which are derivatives of carbamic acid. The compound features a tert-butyl group, a 4-(2-methylphenyl) moiety, and a 4-oxobutyl chain, making it structurally unique and versatile for various applications in chemistry and biology.

, including:

  • Oxidation: This reaction can convert the compound into oxides or ketones.
  • Reduction: Reduction processes can yield alcohols or amines from the compound.
  • Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other nucleophiles.

Common Reagents and Conditions

The following reagents are commonly used in reactions involving this compound:

  • Oxidation Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
  • Nucleophiles for Substitution: Hydroxide ions (OH-) and amines (NH2-) are typical nucleophiles used in substitution reactions.

tert-Butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate has shown potential biological activity, particularly in enzyme inhibition. The mechanism of action involves binding to specific enzyme active sites, which prevents substrate binding and inhibits catalytic activity. This property makes it a candidate for further research in therapeutic applications, including drug development.

The synthesis of tert-Butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate typically involves a reaction between tert-butyl carbamate and 4-(2-methylphenyl)-4-oxobutyl chloride. The reaction is facilitated by a base such as triethylamine under inert atmospheric conditions to minimize side reactions. This method allows for high yields and purity of the product.

Industrial Production

In industrial contexts, the synthesis follows similar routes but is optimized for larger-scale production. Automated reactors and continuous flow systems enhance efficiency and product quality during manufacturing processes.

tert-Butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate has diverse applications across various fields:

  • Chemistry: Utilized as a reagent in organic synthesis and as a protecting group for amines.
  • Biology: Employed in studies related to enzyme inhibition and protein modification.
  • Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Industry: Used in producing polymers and as an intermediate in synthesizing other chemicals.

Research into the interactions of tert-butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate with biological macromolecules has indicated its potential to modulate enzyme activity. Specific studies focus on its binding affinities with various enzymes, leading to insights into its possible therapeutic roles.

Several compounds share structural similarities with tert-butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
tert-Butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamateC16H23NO3Contains a 4-methylphenyl group instead of a 2-methylphenyl group.
tert-Butyl N-(4-amino-4-oxobutyl)carbamateC9H18N2O3Features an amino group, altering its reactivity profile .
tert-Butyl N-(4-cyclopropyl-3-methyl-4-oxobutyl)carbamateC13H23NO3Includes a cyclopropane moiety, affecting steric properties .
tert-Butyl methyl(4-oxobutyl)carbamateC10H19NO3A simpler structure that may exhibit different biological activities .
tert-Butyl (4-oxo-4-phenylbutyl)carbamateC15H21NO3Contains a phenolic component that may influence its interaction with biological targets .

These compounds illustrate the diversity within the carbamate class while highlighting the unique structural features of tert-butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate that may confer specific biological activities or chemical properties.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

277.16779360 g/mol

Monoisotopic Mass

277.16779360 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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